molecular formula C21H36Cl4O2 B12531399 Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate CAS No. 654646-29-4

Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate

Cat. No.: B12531399
CAS No.: 654646-29-4
M. Wt: 462.3 g/mol
InChI Key: RCWICBGIMLTUAX-UHFFFAOYSA-N
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Description

Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate is a chemical compound known for its unique structure and properties It is characterized by a long heptadecyl chain attached to a tetrachlorobutenoate moiety

Properties

CAS No.

654646-29-4

Molecular Formula

C21H36Cl4O2

Molecular Weight

462.3 g/mol

IUPAC Name

heptadecyl 3,4,4,4-tetrachlorobut-2-enoate

InChI

InChI=1S/C21H36Cl4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-20(26)18-19(22)21(23,24)25/h18H,2-17H2,1H3

InChI Key

RCWICBGIMLTUAX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOC(=O)C=C(C(Cl)(Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate typically involves the esterification of heptadecanol with 3,4,4,4-tetrachlorobut-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of heptadecyl 3,4,4,4-tetrachlorobut-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s long hydrophobic chain allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the chlorinated moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a long hydrophobic chain and a highly chlorinated butenoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .

Biological Activity

Heptadecyl 3,4,4,4-tetrachlorobut-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a long heptadecyl chain and multiple chlorine substituents. Its molecular formula is C20H34Cl4O2C_{20}H_{34}Cl_4O_2. The presence of the tetrachlorobut-2-enoate moiety suggests potential reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, studies on chlorinated compounds have shown that they can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityTarget Organism
This compoundAntimicrobialVarious bacteria and fungi
Related chlorinated estersAntifungalCandida spp., Aspergillus spp.

Cytotoxic Effects

The cytotoxicity of this compound has been assessed in various cancer cell lines. Preliminary findings suggest that it may induce apoptosis through the activation of caspase pathways. In vitro studies have demonstrated significant cell death in treated cancer cells compared to untreated controls.

Case Study: Cytotoxicity in Cancer Cell Lines

  • Objective: Evaluate the cytotoxic effects of this compound on human cancer cell lines.
  • Methodology: MTT assay was utilized to assess cell viability after treatment with varying concentrations of the compound.
  • Results: A dose-dependent decrease in cell viability was observed in breast (MCF-7) and prostate (PC-3) cancer cell lines.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Membrane Disruption: The long hydrophobic heptadecyl chain may integrate into lipid bilayers, altering membrane integrity.
  • Enzyme Inhibition: Chlorinated compounds can act as enzyme inhibitors by modifying active sites or competing with substrate binding.
  • Reactive Oxygen Species (ROS) Generation: Similar compounds have been shown to induce oxidative stress in cells.

Toxicological Considerations

While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Studies on related chlorinated compounds indicate potential neurotoxic and hepatotoxic effects at high concentrations.

Toxicity Study Findings

EndpointResult
Acute toxicity (LD50)Data not available
Chronic exposure effectsPotential liver damage observed in animal models

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